(R)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one
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Overview
Description
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dihydrofuran ring, which is fused with a benzyl group substituted with benzyloxy groups at the 3 and 4 positions. The ®-configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the protection of the hydroxyl groups on the benzyl ring using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclization: The protected benzyl intermediate undergoes cyclization with a suitable dihydrofuran precursor under acidic or basic conditions to form the dihydrofuran ring.
Deprotection: The final step involves the removal of the benzyl protecting groups using hydrogenation or other deprotection methods to yield the desired compound.
Industrial Production Methods
Industrial production of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzyloxy groups and dihydrofuran ring play crucial roles in binding interactions and overall activity.
Comparison with Similar Compounds
Similar Compounds
®-5-(3,4-Dimethoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
(S)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one: Enantiomer with (S)-configuration.
5-(3,4-Bis(benzyloxy)phenyl)-2,3-dihydrofuran: Lacks the benzyl group.
Uniqueness
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is unique due to its specific ®-configuration and the presence of benzyloxy groups, which can influence its reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H24O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(5R)-5-[[3,4-bis(phenylmethoxy)phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C25H24O4/c26-25-14-12-22(29-25)15-21-11-13-23(27-17-19-7-3-1-4-8-19)24(16-21)28-18-20-9-5-2-6-10-20/h1-11,13,16,22H,12,14-15,17-18H2/t22-/m1/s1 |
InChI Key |
IPOONZCKCXAJSU-JOCHJYFZSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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